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molecular formula C6H5N3O4 B1266995 6-Amino-5-nitronicotinic acid CAS No. 89488-06-2

6-Amino-5-nitronicotinic acid

Cat. No. B1266995
M. Wt: 183.12 g/mol
InChI Key: JDDGLUVPISQPKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08124617B2

Procedure details

A mixture of concentrated sulfuric acid (7.5 ml) and concentrated nitric acid (7.5 ml) was added dropwise to a solution of 6-aminonicotinic acid (15 g) in concentrated sulfuric acid (30 ml) under ice-cooling. The reaction mixture was stirred at room temperature for 3 hrs and poured into ice water, and the mixture was stirred for 30 min. The precipitated crystals were collected by filtration and washed with water. The obtained crystals were suspended in concentrated sulfuric acid (60 ml), and the mixture was stirred at 100° C. for 2 hr. The reaction mixture was adjusted with sodium hydroxide to pH 4, and the precipitated crystals were collected by filtration to give the title compound (7.26 g, yield 36%) as pale-as yellow crystals. purity 94%. M+H: 184.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.5 mL
Type
reactant
Reaction Step Three
Quantity
7.5 mL
Type
solvent
Reaction Step Three
Yield
36%

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[NH2:5][C:6]1[CH:14]=[CH:13][C:9]([C:10]([OH:12])=[O:11])=[CH:8][N:7]=1>S(=O)(=O)(O)O>[NH2:5][C:6]1[C:14]([N+:1]([O-:4])=[O:2])=[CH:13][C:9]([C:10]([OH:12])=[O:11])=[CH:8][N:7]=1

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
NC1=NC=C(C(=O)O)C=C1
Name
Quantity
30 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
7.5 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
7.5 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 3 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were collected by filtration
WASH
Type
WASH
Details
washed with water
STIRRING
Type
STIRRING
Details
the mixture was stirred at 100° C. for 2 hr
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the precipitated crystals were collected by filtration

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC1=NC=C(C(=O)O)C=C1[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 7.26 g
YIELD: PERCENTYIELD 36%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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